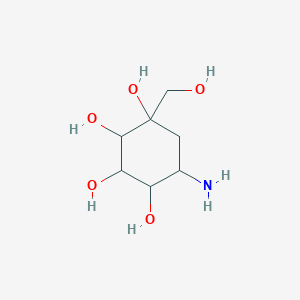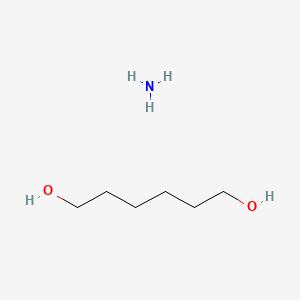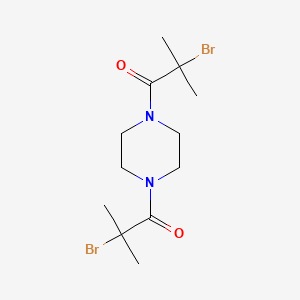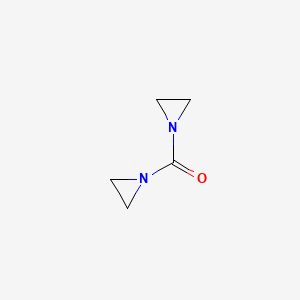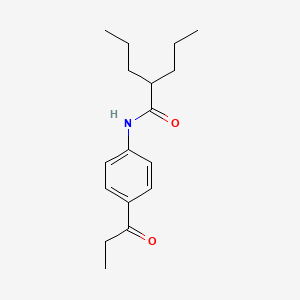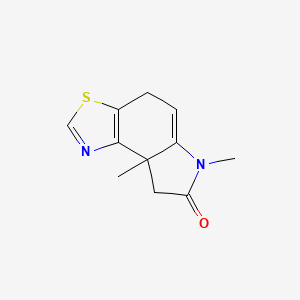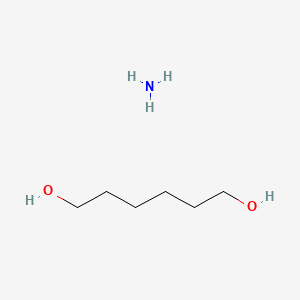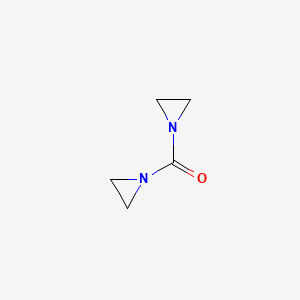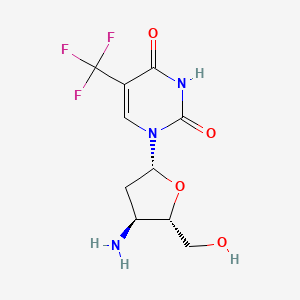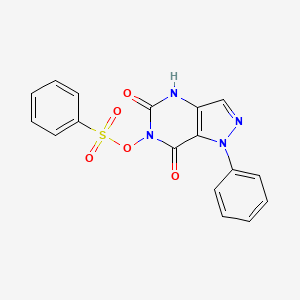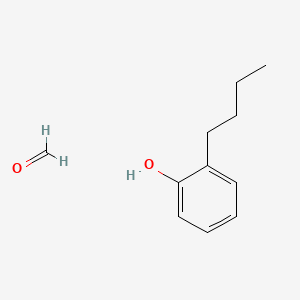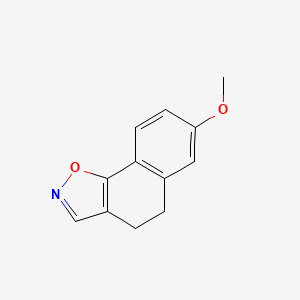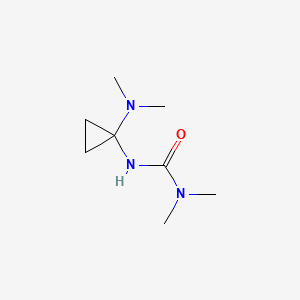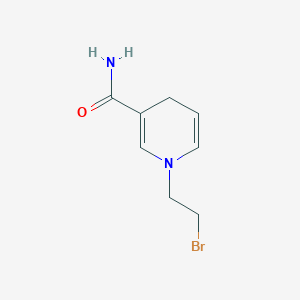
1-(2-bromoethyl)-4H-pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 260650: is a chemical compound identified by the National Cancer Institute’s Developmental Therapeutics Program. It is known for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound’s structure and properties make it a subject of interest for various experimental and therapeutic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 260650 involves multiple steps, starting with the preparation of intermediate compounds. The specific synthetic route and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed protocols for the synthesis of NSC 260650 are often proprietary and may require access to specialized chemical databases or publications.
Industrial Production Methods: Industrial production of NSC 260650 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring purity, and implementing safety measures for large-scale chemical handling. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions: NSC 260650 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
NSC 260650 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its therapeutic potential, particularly in cancer research.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of NSC 260650 involves its interaction with specific molecular targets and pathways. In cancer research, it may inhibit certain enzymes or signaling pathways that are crucial for tumor growth and survival. The exact molecular targets and pathways can vary depending on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
Comparison: NSC 260650 is unique in its specific structure and properties, which may confer distinct biological activities compared to similar compounds. For example, while NSC 706744 and NSC 725776 are also topoisomerase inhibitors, NSC 260650 may have different binding affinities or selectivity profiles, making it a valuable tool for targeted research applications.
Eigenschaften
CAS-Nummer |
90002-51-0 |
|---|---|
Molekularformel |
C8H11BrN2O |
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
1-(2-bromoethyl)-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H11BrN2O/c9-3-5-11-4-1-2-7(6-11)8(10)12/h1,4,6H,2-3,5H2,(H2,10,12) |
InChI-Schlüssel |
JILAANQNQQXRID-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CN(C=C1C(=O)N)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


